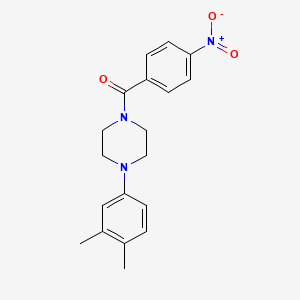
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse pharmacological activities . They are known to exhibit a wide range of biological activities such as antibacterial, antifungal, antitubercular, and anticancer properties .
Synthesis Analysis
While specific synthesis methods for your compound were not found, quinoxaline derivatives are generally synthesized through various methods. One common method involves the condensation of o-phenylenediamine with dicarbonyl derivatives . Another method involves the cyclization of N-substituted aromatic o-diamines .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a heterocyclic ring system containing both benzene and pyrazine rings . The specific structure of your compound would include additional functional groups attached to this core structure.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . The specific reactions your compound can undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. In general, quinoxaline derivatives are solid at room temperature and have relatively high melting points .科学的研究の応用
Sigma-2 Receptor Probe Development
N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and its analogs have been investigated for their binding affinity to sigma-2 receptors, highlighting their potential as probes for studying these receptors in vitro. The high affinity of these compounds suggests their usefulness in exploring sigma-2 receptor function and associated pharmacological applications (Jinbin Xu et al., 2005).
Antimicrobial and Antifungal Activities
Compounds with structural similarities to N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide have demonstrated potent antimicrobial and antifungal properties. For example, specific derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for the development of new antimicrobial agents targeting resistant bacterial strains (Iveta Zadrazilova et al., 2015).
Anticancer and Antiproliferative Effects
Certain derivatives exhibit notable anticancer activities, including inhibitory effects on cellular proliferation in tumors. These compounds' mechanisms, such as inducing apoptosis or affecting the cell cycle, provide insights into their potential therapeutic applications for cancer treatment. For instance, N-acylhydrazone derivatives acting as histone deacetylase (HDAC) 6/8 dual inhibitors show promise for molecular therapies targeting cancer (D. A. Rodrigues et al., 2016).
Neuroprotective and Psychotropic Effects
Research into N-substituted 1,2,3,4-tetrahydroisoquinolines, with structural relevance to the chemical , has identified compounds with potent anticonvulsant properties. These findings suggest potential applications in developing new treatments for neurological disorders, including epilepsy (R. Gitto et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4,5-trimethoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-14-8-7-9-16(22-25(30)27-18-11-6-5-10-17(18)26-22)21(14)28-24(29)15-12-19(31-2)23(33-4)20(13-15)32-3/h5-13H,1-4H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOFMBGMVGDFDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)
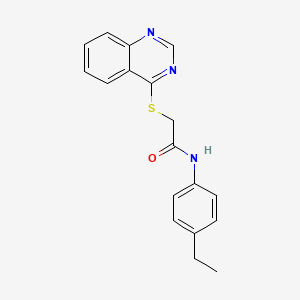
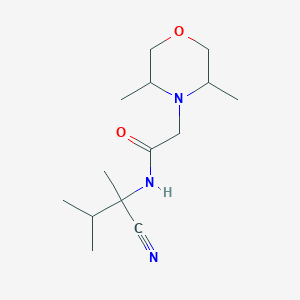
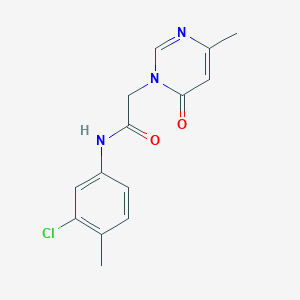
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)
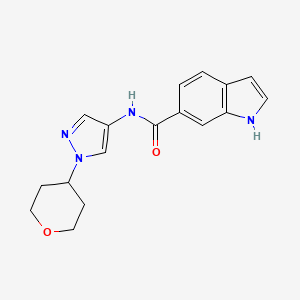
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)
![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)
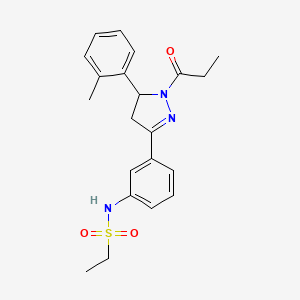
![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)
